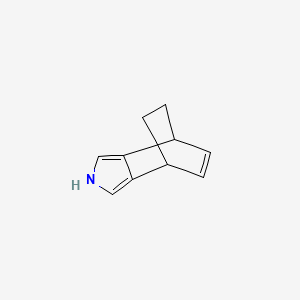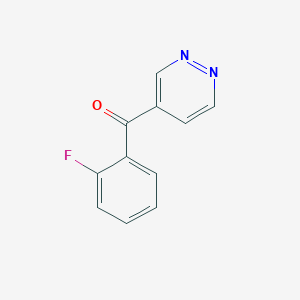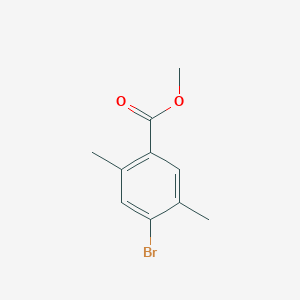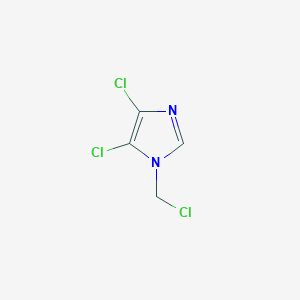![molecular formula C9H9FN2O B3346483 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- CAS No. 1196510-42-5](/img/structure/B3346483.png)
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic compound . The 5-ethoxy-4-fluoro derivative of this compound is not widely documented, but it likely shares many of the properties of the parent compound and other similar derivatives. For instance, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, a related compound, has been used in early discovery research .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . These compounds have been synthesized as part of a series targeting fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . The specific synthesis of the 5-ethoxy-4-fluoro derivative is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine consists of a pyridine ring fused with a pyrrole ring . The 5-ethoxy-4-fluoro derivative would have an ethoxy group (-OCH2CH3) at the 5-position and a fluorine atom at the 4-position of this structure. The exact structure can be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Mecanismo De Acción
1H-Pyrrolo[2,3-b]pyridine derivatives have been found to inhibit FGFRs, which are involved in cell proliferation, migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathways can facilitate cancer initiation, progression, and resistance to therapy . Therefore, these compounds could potentially be used in cancer therapy.
Propiedades
IUPAC Name |
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-7-5-12-9-6(8(7)10)3-4-11-9/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHBDSRYEYUHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C2C(=C1F)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)

![4,6-Dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid methyl ester](/img/structure/B3346425.png)







![5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346474.png)
![4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346480.png)
![5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3346487.png)